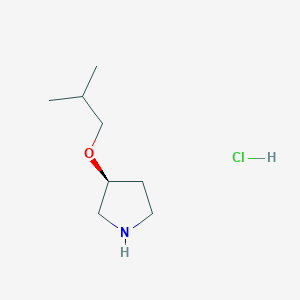
Potassium 3-(methoxy)tetrafluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(methoxy)tetrafluoropropionate is a chemical compound with the molecular formula C4H5F4KO3 and a molecular weight of 216.17 g/mol It is known for its unique structure, which includes a methoxy group and four fluorine atoms attached to a propionate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methoxy)tetrafluoropropionate typically involves the reaction of 3-(methoxy)tetrafluoropropionic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
C4H5F4O3+KOH→C4H5F4KO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(methoxy)tetrafluoropropionate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.
Applications De Recherche Scientifique
Potassium 3-(methoxy)tetrafluoropropionate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Potassium 3-(methoxy)tetrafluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-(methoxy)trifluoropropionate
- Potassium 3-(methoxy)difluoropropionate
- Potassium 3-(methoxy)monofluoropropionate
Uniqueness
Potassium 3-(methoxy)tetrafluoropropionate is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its analogs with fewer fluorine atoms. This makes it particularly valuable in applications requiring high reactivity and stability.
Propriétés
Formule moléculaire |
C4H3F4KO3 |
|---|---|
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
potassium;2,2,3,3-tetrafluoro-3-methoxypropanoate |
InChI |
InChI=1S/C4H4F4O3.K/c1-11-4(7,8)3(5,6)2(9)10;/h1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
LZGOEGKEKDRPMQ-UHFFFAOYSA-M |
SMILES canonique |
COC(C(C(=O)[O-])(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
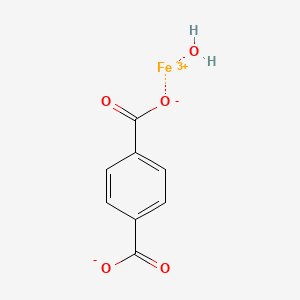
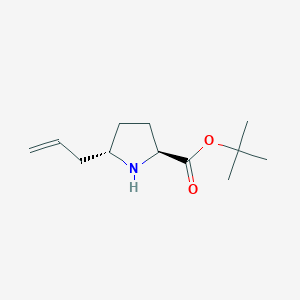
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
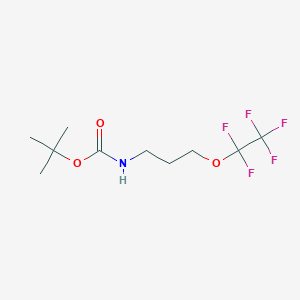

![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
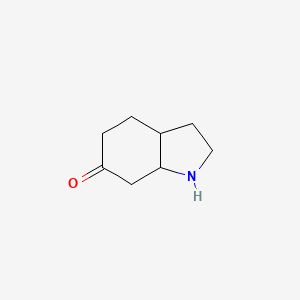

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)
